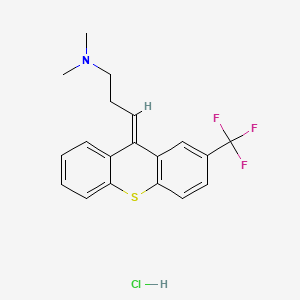
Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N,N-dimethyl-3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propan-1-amine hydrochloride is a synthetic organic compound known for its unique chemical structure and properties It features a thioxanthene core substituted with a trifluoromethyl group and a dimethylamino propyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-dimethyl-3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propan-1-amine hydrochloride typically involves multiple steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a suitable aromatic compound is reacted with a sulfur-containing reagent under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Dimethylamino Propyl Side Chain: This step involves the reaction of the intermediate compound with N,N-dimethylpropan-1-amine under basic conditions to form the final product.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
(E)-N,N-dimethyl-3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydrothioxanthene derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group or the dimethylamino propyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothioxanthene derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-N,N-dimethyl-3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and cellular pathways.
作用機序
The mechanism of action of (E)-N,N-dimethyl-3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances its binding affinity and selectivity, while the dimethylamino propyl side chain influences its pharmacokinetic properties. The compound may modulate signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Thioxanthene Derivatives: Compounds with similar thioxanthene cores but different substituents.
Trifluoromethylated Amines: Compounds featuring trifluoromethyl groups and amine functionalities.
Uniqueness
(E)-N,N-dimethyl-3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propan-1-amine hydrochloride is unique due to the combination of its trifluoromethyl group and dimethylamino propyl side chain, which confer distinct chemical and biological properties
特性
CAS番号 |
37028-28-7 |
|---|---|
分子式 |
C19H19ClF3NS |
分子量 |
385.9 g/mol |
IUPAC名 |
(3E)-N,N-dimethyl-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H18F3NS.ClH/c1-23(2)11-5-7-14-15-6-3-4-8-17(15)24-18-10-9-13(12-16(14)18)19(20,21)22;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7+; |
InChIキー |
KAKFVUQHGXFCIM-FJUODKGNSA-N |
異性体SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl |
正規SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


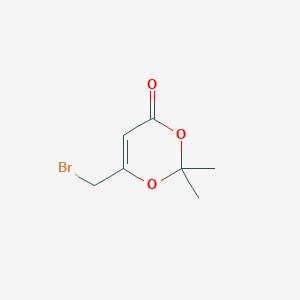
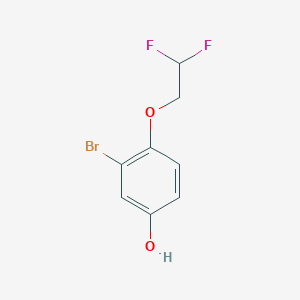


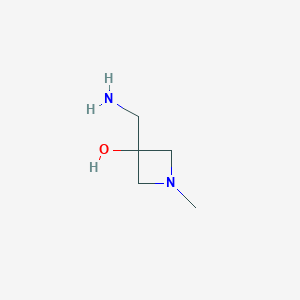
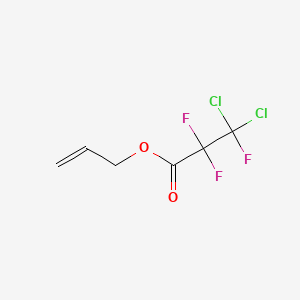
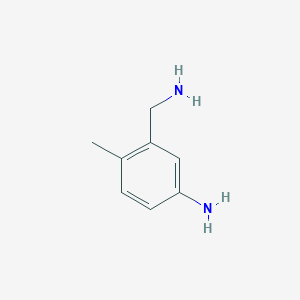
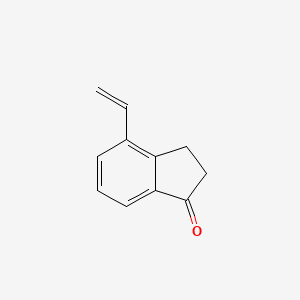
![3-(Hydroxymethylene)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12850236.png)
![Imidazo[5,1-f][1,2,4]triazine-2-methanamine](/img/structure/B12850240.png)
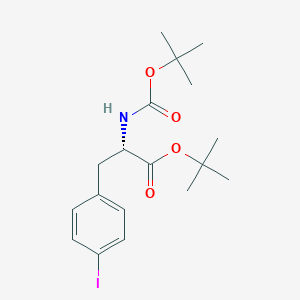
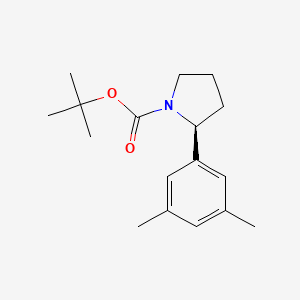
![4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B12850260.png)

